Stronger Enzyme Inhibition: Benzoic Tetrazole vs. Benzoic Acid on Alcohol Dehydrogenase
4-(1H-Tetrazol-5-yl)benzoic acid, referred to as 'benzoic tetrazole', exhibits significantly stronger competitive inhibition of liver alcohol dehydrogenase compared to its parent carboxylic acid, benzoic acid. The tetrazole analog demonstrates a 43-fold higher binding affinity, translating to a substantially lower inhibitor constant [1].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.7 mM |
| Comparator Or Baseline | Benzoic acid: Ki = 0.03 M (30 mM) |
| Quantified Difference | 43-fold lower Ki (stronger inhibition) for the target compound |
| Conditions | Liver alcohol dehydrogenase, ethanol-competitive inhibition assay |
Why This Matters
For drug discovery programs utilizing carboxylic acid bioisosteres, this compound provides a quantifiably superior inhibitory scaffold compared to simple benzoic acid, enabling more potent lead optimization with a validated isosteric replacement strategy.
- [1] Kraus, J. L., et al. Res. Commun. Chem. Pathol. Pharmacol. 1994, 83, 2, 209-222. Tetrazole Isosteres of Biologically Active Acids and Their Effects on Enzymes. View Source
